IKs Selectivity Over IKr and ICa-L
Chromanol 293B exhibits a clear selectivity window for IKs over other major repolarizing currents in canine ventricular myocytes. At 30 μM—a concentration 16.7-fold above the IKs IC50 of 1.8 μM—chromanol 293B produces no effect on IKr, IK1, or L-type calcium current (ICa-L) [1]. Even at 100 μM (55-fold above IKs IC50), inhibition of IKr is slight and statistically insignificant [1]. In contrast, the IKs blocker HMR 1556 shows overlapping inhibition of IKr (IC50 12.6 μM) and ICa-L (IC50 27.5 μM) at concentrations closer to its potent IKs IC50 of 10.5 nM [2]. This selectivity profile makes chromanol 293B a more reliable tool for isolating IKs contributions without confounding off-target effects at standard experimental concentrations (1–30 μM).
| Evidence Dimension | Selectivity for IKs over other cardiac ion currents |
|---|---|
| Target Compound Data | IKs IC50 = 1.8 μM; Ito IC50 = 38 μM; No effect on IKr, IK1, or ICa-L at 30 μM (16.7× IKs IC50) |
| Comparator Or Baseline | HMR 1556: IKs IC50 = 10.5 nM (0.0105 μM); IKr IC50 = 12.6 μM; ICa-L IC50 = 27.5 μM; Ito IC50 = 33.9 μM |
| Quantified Difference | Chromanol 293B exhibits no IKr inhibition at 30 μM (16.7× IKs IC50), whereas HMR 1556's IKr IC50 (12.6 μM) is only 1,200× its IKs IC50 |
| Conditions | Canine left ventricular mid-myocardial and endocardial myocytes; whole-cell patch-clamp at 36°C |
Why This Matters
For experiments requiring selective IKs blockade without confounding IKr or calcium channel inhibition, chromanol 293B at ≤30 μM provides cleaner pharmacology than HMR 1556, reducing data interpretation ambiguity.
- [1] Sun ZQ, Thomas GP, Antzelevitch C. Chromanol 293B inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. J Cardiovasc Electrophysiol. 2001;12(4):472-478. doi:10.1046/j.1540-8167.2001.00472.x View Source
- [2] Thomas GP, Gerlach U, Antzelevitch C. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current. J Cardiovasc Pharmacol. 2003;41(1):140-147. doi:10.1097/00005344-200301000-00018 View Source
